4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This is followed by nitration and chlorination reactions to introduce the nitro and chloro substituents, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and environmentally benign solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include amino derivatives, substituted quinolines, and other functionalized quinoline derivatives .
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets. It has been shown to inhibit enzymes like tyrosine kinases and topoisomerases, which are involved in cell proliferation and DNA replication . The compound’s ability to act as an antioxidant also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-CHLOROQUINOLINE
- 6-NITROQUINOLINE
- 4-(4-BROMOPHENYL)-6-NITROQUINOLINE
Uniqueness
What sets 4-(4-CHLOROPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE apart is its unique combination of chloro and nitro substituents on the quinoline scaffold, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-12-9-7-11(8-10-12)17-14-4-1-3-13(14)15-5-2-6-16(21(22)23)18(15)20-17/h1-3,5-10,13-14,17,20H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTBAIHFEJIJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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